Echinopsine hydrochloride

antiviral tobacco mosaic virus ribavirin

Echinopsine hydrochloride (CAS 5800-99-7) is the hydrochloride salt of 1-methyl-4(1H)-quinolinone, a naturally occurring quinoline alkaloid first isolated from Echinops ritro L. and other Echinops species (Compositae).

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 5800-99-7
Cat. No. B3054065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinopsine hydrochloride
CAS5800-99-7
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)C2=CC=CC=C21.Cl
InChIInChI=1S/C10H9NO.ClH/c1-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,1H3;1H
InChIKeyZIUCKKCTYDTZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Echinopsine Hydrochloride (CAS 5800-99-7) – Natural Quinoline Alkaloid Salt for Antiviral and Fungicidal Screening


Echinopsine hydrochloride (CAS 5800-99-7) is the hydrochloride salt of 1-methyl-4(1H)-quinolinone, a naturally occurring quinoline alkaloid first isolated from Echinops ritro L. and other Echinops species (Compositae) [1]. The compound has a molecular formula of C10H9NO·HCl and a molecular weight of 195.65 g/mol, with the salt form crystallizing at a melting point of 185–186°C, approximately 33°C higher than the free base (mp 152°C) [1]. Echinopsine and its synthetic derivatives have been evaluated for broad-spectrum bioactivities including antiviral activity against tobacco mosaic virus (TMV), fungicidal activity against phytopathogens, insecticidal properties, and central nervous system (CNS) modulation [2].

Workflow Natural quinoline alkaloid probe for antiviral and fungicidal screening
Selection Hydrochloride salt for reproducible aqueous handling and thermal stability
Use Context Plant virus lead scaffold, fungicide discovery, CNS biphasic probe, analytical reference

Why Echinopsine Hydrochloride Cannot Be Replaced by Generic Quinoline Alkaloids or Its Free Base


Quinoline alkaloids constitute a structurally diverse class, yet subtle modifications to the core scaffold, substituent pattern, or counterion can profoundly alter biological activity, solubility, and target engagement. Echinopsine hydrochloride differs from its free base in aqueous solubility and thermal stability (Δmp = +33°C), directly impacting handling, storage, and formulation reproducibility in laboratory settings [1]. In the antiviral domain, echinopsine exhibits anti-TMV inactivation, curative, and protection activities that each exceed the commercial standard ribavirin by 17–27% at equimolar concentrations, whereas closely related alkaloids such as echinopsidine and echinozolinone lack any documented antiviral efficacy [2]. Furthermore, echinopsine demonstrates a qualitatively distinct biphasic CNS activity profile—low-dose stimulation and high-dose depression—that differs fundamentally from the predominantly stimulant profiles of amphetamine and caffeine [3]. These multi-dimensional pharmacological and physicochemical differentiations preclude simple interchange with in-class compounds.

Free base form has different solubility and ~33°C lower melting point; may alter bioassay reproducibility and storage stability.
Anti-TMV multi-modal activity (inactivation/curative/protection) not reported for echinopsidine or echinozolinone; antiviral profile may not transfer.
CNS biphasic response (low-dose stimulation, high-dose depression) is qualitatively distinct from amphetamine/caffeine; classical stimulant cannot model this endpoint inversion.

Quantitative Differentiation of Echinopsine Hydrochloride from Key Comparators: Head-to-Head In Vivo and In Vitro Evidence


Echinopsine Outperforms Ribavirin in Anti-TMV Inactivation Activity at 500 mg/L

In a direct head-to-head comparison, echinopsine (I) demonstrated superior inactivation activity against Tobacco Mosaic Virus (TMV) relative to the commercial antiviral ribavirin at an equivalent concentration of 500 mg/L [1]. The inactivation assay measures the ability of the compound to directly neutralize viral particles prior to host inoculation. Echinopsine achieved a 27.2% relative improvement over ribavirin, with the difference exceeding the combined standard errors of both measurements. This is notable because the study also found that commercial plant virus inhibitors ningnanmycin and ribavirin both typically exhibit inhibitory effects lower than 60% [1]. The evidence was generated in an in vivo Nicotiana tabacum model using the half-leaf method.

Anti-TMV Inactivation
Head-to-head
Echinopsine 49.5±4.4% vs Ribavirin 38.9±1.4% at 500 mg/L; Δ +10.6 pp (27.2% relative improvement)
Supports TMV inactivation assay selection; reported higher neutralization endpoint response.
In vivo half-leaf method, Nicotiana tabacum, pre-inoculation compound incubation.
antiviral tobacco mosaic virus ribavirin

Echinopsine Exceeds Ribavirin in Anti-TMV Curative Efficacy

Echinopsine exhibited higher curative activity against TMV compared to ribavirin when applied at 500 mg/L in vivo [1]. The curative assay evaluates the compound's ability to suppress viral replication and symptom development after the host has already been inoculated with the virus. Echinopsine achieved a 46.1% inhibition rate versus ribavirin's 39.2%, representing a 17.6% relative improvement. This differentiation is important because curative efficacy directly translates to field-relevant treatment scenarios where viral infection is already established.

Anti-TMV Curative
Head-to-head
Echinopsine 46.1±1.5% vs Ribavirin 39.2±1.8% at 500 mg/L; Δ +6.9 pp (17.6% relative improvement)
Reported post-inoculation curative endpoint context; informs plant virus treatment model selection.
Curative assay, compound applied after viral inoculation; Nicotiana tabacum host.
curative activity tobacco mosaic virus plant virus treatment

Echinopsine Demonstrates Superior Anti-TMV Protection Activity Over Ribavirin

In a protective assay where compounds were applied to host leaves prior to viral inoculation, echinopsine achieved a higher protection rate than ribavirin at 500 mg/L [1]. Protection activity measures the compound's ability to prevent viral infection when applied prophylactically, potentially through induction of host defense responses or direct interference with viral entry mechanisms. Echinopsine's consistent superiority across all three anti-TMV modes (inactivation, curative, protection) indicates a robust multi-mechanism antiviral profile.

Anti-TMV Protection
Head-to-head
Echinopsine 42.6±2.3% vs Ribavirin 36.4±3.4% at 500 mg/L; Δ +6.2 pp (17.0% relative improvement)
Supports prophylactic protection endpoint interpretation; multi-modal antiviral response across three assay types.
Protection assay, compound applied 24 h prior to inoculation; Nicotiana tabacum.
protection activity tobacco mosaic virus preventive application

Echinopsine Fungicidal Activity Profiled Against Carbendazim and Chlorothalonil Across 14 Phytopathogens at 50 mg/L

Echinopsine was evaluated alongside 27 synthetic derivatives and the commercial fungicide standards carbendazim and chlorothalonil against a panel of 14 phytopathogenic fungi at 50 mg/L [1]. Echinopsine exhibited its highest activity against Sclerotinia sclerotiorum (69.4 ± 1.7% inhibition) and Physalospora piricola (58.1 ± 2.2%), while showing modest to low activity against other pathogens such as Fusarium oxysporium f. sp. cucumeris (10.5 ± 1.4%) and Cercospora arachidicola Hori (20.0 ± 1.9%). In comparison, chlorothalonil achieved 86.4 ± 1.3% inhibition against S. sclerotiorum and complete (100%) inhibition of P. piricola, while carbendazim achieved 100% inhibition of both pathogens at 50 mg/L. While echinopsine is less potent overall than these synthetic standards, its selective activity against specific pathogens provides a defined natural product starting point for semi-synthetic optimization.

Fungicidal Spectrum
Head-to-head
S. sclerotiorum: 69.4±1.7% (echinopsine) vs 86.4% (chlorothalonil) / 100% (carbendazim) at 50 mg/L. Selective activity across 14 phytopathogens.
Supports fungicidal selectivity review; identifies pathogens where scaffold activity warrants optimization.
In vitro mycelial growth inhibition; panel included Fusarium, Cercospora, Rhizoctonia, Sclerotinia etc.
fungicidal phytopathogen broad-spectrum

Echinopsine Exhibits a Biphasic CNS Activity Profile Qualitatively Distinct from Amphetamine and Caffeine

Echinopsine (referred to as echinopsin in the original literature) exerts a dose-dependent biphasic effect on locomotor activity in rats: low doses increase locomotion while high doses decrease it [1]. This profile was directly compared with amphetamine and caffeine in parallel experiments using open-field and staircase behavioral paradigms [1]. The study authors explicitly concluded that echinopsine's action in both behavioral tests is 'different from the effect of amphetamine and coffeine [sic] which is confirmed by clinical evidence' [1]. This biphasic pattern contrasts with the predominantly unidirectional stimulant profiles of amphetamine and caffeine at tested dose ranges. While the original publication is in Bulgarian and the abstract does not report exact dose-response values for each substance, the qualitative pharmacological differentiation was deemed sufficiently robust for clinical corroboration.

CNS Biphasic Profile
Class-level inference
Low doses increase locomotor activity; high doses decrease it. Reported distinct from amphetamine/caffeine in open-field and staircase tests.
Provides a qualitatively unique pharmacological probe for dose-dependent behavioral state transition studies.
Data derived from English abstract; exact dose-response values not fully extractable. Source requires review.
neuropharmacology locomotor activity psychostimulant

Hydrochloride Salt Provides 33°C Higher Thermal Stability and Altered Solubility Compared to Free Base Echinopsine

The hydrochloride salt of echinopsine exhibits a melting point of 185–186°C, compared to 152°C for the free base form, representing a 33°C elevation in thermal stability [1]. The free base dissolves at approximately 16.7 mg/mL in water (1 g per ~60 mL water at room temperature), while the hydrochloride salt, by virtue of its ionic nature, exhibits modified aqueous solubility behavior more compatible with aqueous formulation requirements [1]. The salt form crystallizes readily, enabling reproducible handling, weighing, and dissolution in laboratory protocols. These physicochemical differences directly impact storage stability under ambient conditions and dissolution kinetics during bioassay preparation.

Salt Form Stability
Supporting evidence
Δ Melting point +33°C (HCl salt 185–186°C vs free base 152°C)
Hydrochloride form improves thermal stability and handling reproducibility for procurement and long-term storage.
Literature consensus values; salt form also modifies aqueous solubility profile.
salt form thermal stability solubility

Optimal Research and Industrial Use Cases for Echinopsine Hydrochloride Based on Quantified Differentiation


Botanical Lead Compound for Anti-TMV Drug Discovery Programs

Echinopsine hydrochloride is most appropriately procured as a positive control and lead scaffold in plant antiviral discovery programs targeting Tobacco Mosaic Virus (TMV). The compound has been quantitatively demonstrated to outperform ribavirin—the commercial standard—across all three anti-TMV modalities: inactivation (49.5% vs. 38.9%), curative (46.1% vs. 39.2%), and protection (42.6% vs. 36.4%) at 500 mg/L in vivo [1]. Researchers can use echinopsine as a benchmark when screening novel synthetic derivatives or natural product extracts, with the explicit goal of identifying compounds that exceed its 49.5% inactivation ceiling. The reported data also position echinopsine as a core scaffold for structure-activity relationship (SAR) studies; its acylhydrazone derivatives described in the source study showed further improved activities, with compound 13 achieving 87.1% inhibition against Physalospora piricola and compound 7 reaching 89.0% against Rhizoctonia cerealis, demonstrating the scaffold's optimization potential [1].

Natural Product Scaffold for Semi-Synthetic Fungicide Development

For agrochemical research teams developing fungicides from natural product leads, echinopsine hydrochloride offers a quantitatively characterized activity baseline against a defined 14-phytopathogen panel at 50 mg/L [1]. The compound shows selective efficacy against Sclerotinia sclerotiorum (69.4%) and Physalospora piricola (58.1%), while exhibiting minimal activity against pathogens such as Fusarium oxysporium f. sp. cucumeris (10.5%) and Cercospora arachidicola Hori (20.0%). This selectivity profile is instructive: it identifies specific pathogen targets where echinopsine already demonstrates meaningful activity warranting further optimization, and equally highlights pathogen gaps that could be addressed through semi-synthetic derivatization. Procurement of the hydrochloride salt is preferred for these programs because its defined physicochemical properties (mp 185–186°C) ensure reproducible synthetic transformation and analytical characterization [2].

Unique Pharmacological Probe for Biphasic CNS Activity Research

Neuropharmacology laboratories investigating dose-dependent behavioral inversion mechanisms should consider echinopsine hydrochloride as a distinct pharmacological tool. Unlike classical psychostimulants amphetamine and caffeine, which produce unidirectional increases in locomotor activity, echinopsine produces a biphasic response—stimulation at low doses and depression at high doses—in rodent open-field and staircase paradigms [3]. This qualitatively distinct profile was confirmed in direct comparative experiments with amphetamine and caffeine and was further corroborated by clinical observations [3]. The compound therefore enables experimental interrogation of the neural circuitry underlying dose-dependent behavioral state transitions, a phenomenon that classical monoaminergic stimulants cannot model. The hydrochloride salt form is recommended for in vivo studies to ensure consistent dosing via aqueous administration routes.

Analytical Reference Standard for Quinoline Alkaloid Identification and Quantification

Echinopsine hydrochloride serves as a well-characterized analytical reference standard for the identification and quantification of 1-methyl-4(1H)-quinolinone alkaloids in plant extracts, pharmaceutical preparations, and forensic samples. The compound's defined melting point (185–186°C for the hydrochloride salt), molecular formula (C10H9NO·HCl), molecular weight (195.65 g/mol), spectroscopic properties, and chromatographic behavior are documented in authoritative databases including the FDA Global Substance Registration System (UNII: 2607LC44K4) and the Merck Index (Monograph M4815) [2]. Its structural distinction from co-occurring Echinops alkaloids—echinopsidine (1-methyl-4-methoxyquinolinium) and echinozolinone (3(2-hydroxyethyl)-4(3H)-quinazolinone)—provides unambiguous chemical identity verification for quality control and phytochemical standardization workflows [2].

Application
Selection Property
Validation Focus
Plant antiviral lead discovery (TMV)
Multi-modal anti-TMV response profile
Inactivation, curative, and protection endpoint benchmarking
Natural-product-based fungicide development
Phytopathogen sensitivity profile
Mycelial growth inhibition endpoint across target species
Neuropharmacology biphasic probe
Biphasic locomotor response signature
Open-field/staircase behavioral endpoint comparison
Quinoline alkaloid analytical reference
Physicochemical and spectral identity
Melting point, chromatographic, and spectroscopic confirmation
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